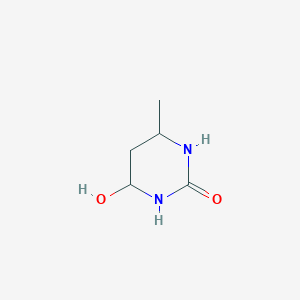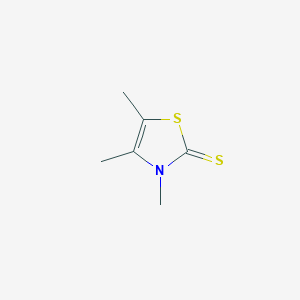![molecular formula C19H15LiS3 B14716359 Lithium, [tris(phenylthio)methyl]- CAS No. 14572-78-2](/img/structure/B14716359.png)
Lithium, [tris(phenylthio)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium, [tris(phenylthio)methyl]- is an organolithium compound known for its unique chemical properties and reactivity. It is often used in organic synthesis and has applications in various scientific fields. The compound is characterized by the presence of three phenylthio groups attached to a central carbon atom, which is bonded to a lithium ion.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Lithium, [tris(phenylthio)methyl]- typically involves the reaction of tris(phenylthio)methane with an organolithium reagent such as n-butyllithium. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent the compound from reacting with moisture or oxygen. The reaction is typically performed at low temperatures, around -78°C, to ensure the stability of the intermediate products .
Industrial Production Methods: While specific industrial production methods for Lithium, [tris(phenylthio)methyl]- are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger reactors and ensuring stringent control over reaction conditions to maintain product purity and yield.
化学反応の分析
Types of Reactions: Lithium, [tris(phenylthio)methyl]- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can act as a nucleophile, attacking electrophilic centers in other molecules.
Addition Reactions: It can add to carbonyl compounds, forming new carbon-carbon bonds.
Deprotonation: It can deprotonate weak acids, forming new lithium salts.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, typically under anhydrous conditions.
Addition Reactions: Reagents such as aldehydes and ketones are used, often in solvents like tetrahydrofuran (THF) at low temperatures.
Deprotonation: Weak acids like alcohols or amines can be deprotonated using Lithium, [tris(phenylthio)methyl]-.
Major Products Formed:
Nucleophilic Substitution: Alkylated or acylated products.
Addition Reactions: Alcohols or ketones with extended carbon chains.
Deprotonation: Lithium salts of the corresponding acids.
科学的研究の応用
Lithium, [tris(phenylthio)methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used to modify biomolecules, aiding in the study of biochemical pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of Lithium, [tris(phenylthio)methyl]- involves its ability to act as a strong nucleophile and base. It can donate electrons to electrophilic centers, facilitating various chemical transformations. The compound’s reactivity is largely due to the presence of the lithium ion, which stabilizes the negative charge on the central carbon atom, making it highly reactive .
類似化合物との比較
- Tris(methylthio)methyl-lithium
- Tris(trimethylsilyl)methyl-lithium
- Bis(trimethylsilyl)methyl-lithium
Comparison: Lithium, [tris(phenylthio)methyl]- is unique due to the presence of phenylthio groups, which provide steric hindrance and influence its reactivity. Compared to its methylthio and trimethylsilyl counterparts, it exhibits different reactivity patterns and stability, making it suitable for specific synthetic applications .
特性
CAS番号 |
14572-78-2 |
|---|---|
分子式 |
C19H15LiS3 |
分子量 |
346.5 g/mol |
IUPAC名 |
lithium;bis(phenylsulfanyl)methylsulfanylbenzene |
InChI |
InChI=1S/C19H15S3.Li/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18;/h1-15H;/q-1;+1 |
InChIキー |
ZKEDOTSYKSZXLT-UHFFFAOYSA-N |
正規SMILES |
[Li+].C1=CC=C(C=C1)S[C-](SC2=CC=CC=C2)SC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


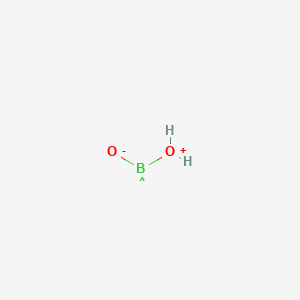
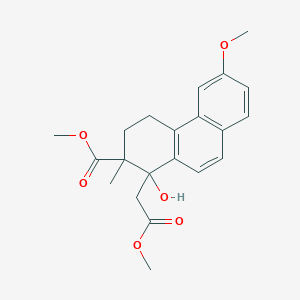
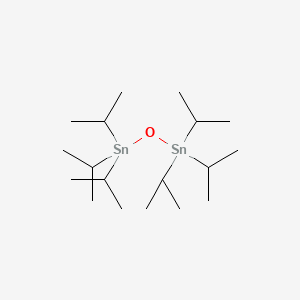
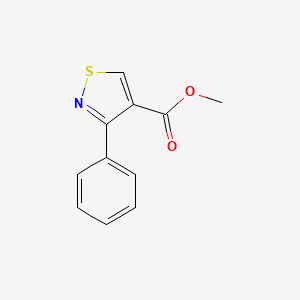
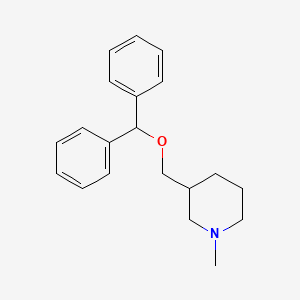
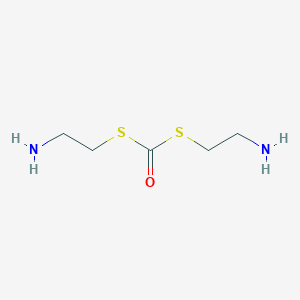
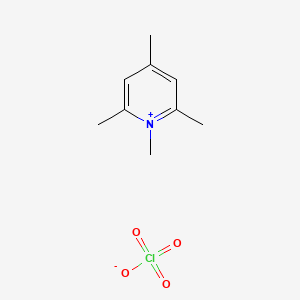
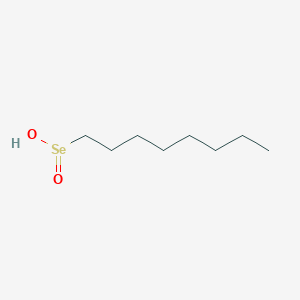
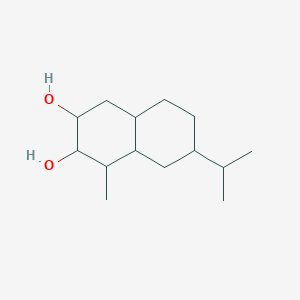
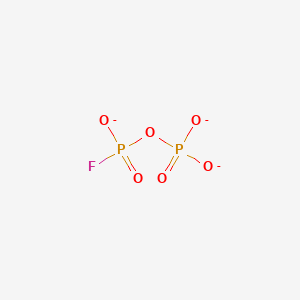
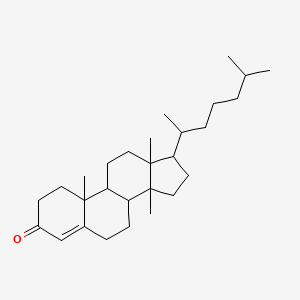
![5,5-Diphenyl-2-thiabicyclo[2.1.0]pentane 2,2-dioxide](/img/structure/B14716344.png)
